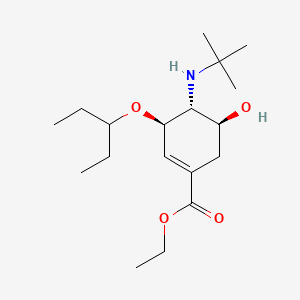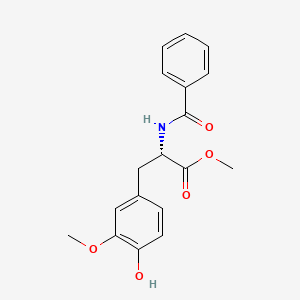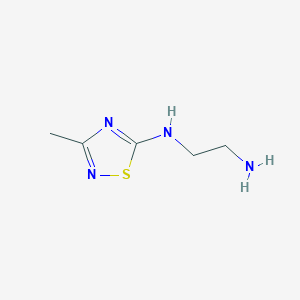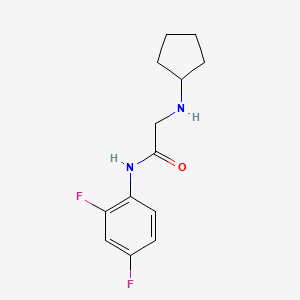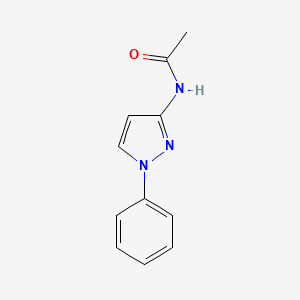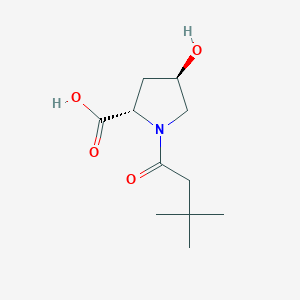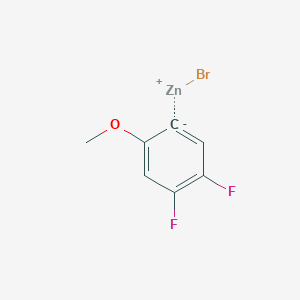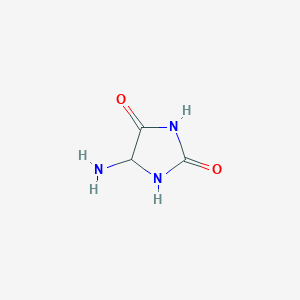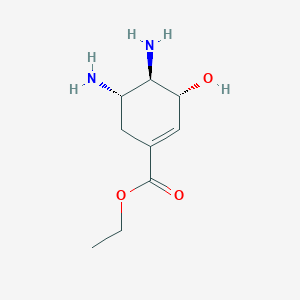
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that includes multiple stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-serine as a starting material, which undergoes a series of reactions including ring-closing metathesis and diastereoselective Grignard reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral drugs like oseltamivir.
Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biological Studies: Its derivatives are studied for their biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in the case of its derivative oseltamivir, it inhibits the influenza virus neuraminidase enzyme, preventing viral replication and spread . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
Uniqueness
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a precursor for antiviral drugs highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h4,6-8,12H,2-3,10-11H2,1H3/t6-,7+,8+/m0/s1 |
Clé InChI |
LRJVAWGTXDUBGY-XLPZGREQSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)N)O |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)


![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
